molecular formula C22H27N3O3 B11797376 tert-Butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B11797376
M. Wt: 381.5 g/mol
InChI Key: KKGJWVAIILDIOQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate: is a complex organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a benzoyl group, and a methylpyridine moiety attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the development of bioactive molecules .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or diseases .

Industry: In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness: tert-Butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the benzoyl and methylpyridine groups, which confer distinct chemical and biological properties. These structural features differentiate it from other piperazine derivatives and contribute to its specific applications and potential benefits .

Properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

tert-butyl 4-(5-benzoyl-4-methylpyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C22H27N3O3/c1-16-14-19(23-15-18(16)20(26)17-8-6-5-7-9-17)24-10-12-25(13-11-24)21(27)28-22(2,3)4/h5-9,14-15H,10-13H2,1-4H3

InChI Key

KKGJWVAIILDIOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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